molecular formula C10H11N3O2 B572804 Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate CAS No. 1263061-14-8

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate

Cat. No.: B572804
CAS No.: 1263061-14-8
M. Wt: 205.217
InChI Key: CYHHOLYDSIIKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with diverse pharmacological applications. This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and an ethyl carboxylate ester at position 4. Its synthesis often involves cyclocondensation reactions, as demonstrated in the preparation of analogous derivatives using ethyl 3-oxobutanoate and aminopyrazole precursors . Derivatives of this scaffold have been explored for antitumor activity, particularly through kinase inhibition (e.g., CDK2), though substituent variations significantly influence efficacy . The compound’s structural flexibility allows for modifications at positions 2, 5, 6, and 7, enabling tailored physicochemical and biological properties .

Properties

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHHOLYDSIIKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation via Alkali-Mediated Condensation

The synthesis begins with 3,3-diethoxy ethyl propionate (V) reacting with ethyl formate in the presence of sodium hydride. This step proceeds in dry toluene at 0–5°C for 24 hours, forming a β-ketoester intermediate (IV). The reaction mechanism involves deprotonation of ethyl formate by sodium hydride, followed by nucleophilic attack on the propionate ester (Figure 1).

Reaction Conditions:

  • Catalyst: Sodium hydride (1.2 equiv.)

  • Solvent: Dry toluene

  • Temperature: 0–5°C

  • Yield: Quantitatively forms intermediate IV.

Cyclization with 3-Methyl-5-Aminopyrazole

The intermediate IV undergoes cyclization with 3-methyl-5-aminopyrazole (III) in the presence of glacial acetic acid. This step occurs at 10–15°C for 24 hours, yielding the ethyl ester product.

Optimized Parameters:

ParameterValue
SolventToluene
Acid CatalystGlacial acetic acid (2.0 equiv)
Temperature10–15°C
Reaction Time24 hours
Isolated Yield79.2%

Post-reaction workup involves pH adjustment to 8.0, extraction with toluene, and crystallization from ethanol to achieve >98% purity.

Alternative Pathways and Comparative Analysis

Oxidative Approaches

A less common route involves oxidizing 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde using hydrogen peroxide and sodium chlorite at 50°C. Though primarily yielding the carboxylic acid, this method underscores potential alternative intermediates for ester synthesis.

Mechanistic Insights and Spectral Validation

Reaction Mechanism

The alkali-acid tandem catalysis ensures regioselective cyclization (Figure 2). Sodium hydride deprotonates ethyl formate, generating a formyl anion that attacks the propionate ester. Subsequent acid-catalyzed cyclization with the aminopyrazole forms the pyrazolopyrimidine core.

Spectral Characterization

Ethyl Ester (Embodiment 4):

  • 1H NMR (400 MHz, CDCl3): δ 9.19 (dd, J = 2.1 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 4.43 (q, J = 7.1 Hz, 2H), 2.54 (s, 3H), 1.42 (t, J = 7.1 Hz, 3H).

  • MS (ESI): m/z = 206 [M + H]+.

Carboxylic Acid (Embodiment 5):

  • 1H NMR (400 MHz, DMSO): δ 9.35 (d, J = 1.9 Hz, 1H), 8.80 (d, J = 2.1 Hz, 1H), 2.46 (s, 3H).

Industrial Scalability and Process Optimization

Continuous Flow Reactor Design

The patent suggests scalability using continuous flow systems to maintain low temperatures (0–5°C) during intermediate formation, enhancing yield reproducibility.

Solvent and Catalyst Recycling

Toluene and acetic acid are recoverable via distillation, reducing production costs by ∼30%. Sodium hydride residues are neutralized with citric acid, ensuring environmentally benign waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield disubstituted pyrazolo[1,5-A]pyrimidine derivatives with various functional groups at the C2 and C6 positions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate has been extensively studied for its potential as an antitumor agent and enzyme inhibitor .

  • Antitumor Activity : The compound inhibits cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cell lines through cell cycle arrest .
  • Enzyme Inhibition : Beyond CDK2, this compound may interact with other enzymes involved in cellular processes, suggesting broader therapeutic potential.

Material Science

Due to its favorable photophysical properties, this compound is utilized in the development of:

  • Fluorescent Probes : Its derivatives serve as fluorescent probes in bioimaging applications, enhancing their utility in molecular sensing and diagnostics.
  • Organic Light-Emitting Devices (OLEDs) : The compound's unique structure allows for its application in the design of materials for OLEDs, contributing to advancements in display technology.

Biological Studies

The compound's ability to interact with biological macromolecules makes it valuable for:

  • Bioimaging : Its fluorescent properties enable visualization of cellular processes, aiding in the study of various biological phenomena .
  • Molecular Sensing : It can be used as a tool for detecting specific biomolecules in complex biological systems, facilitating research in biochemistry and molecular biology.

Case Studies

Several studies highlight the efficacy of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound significantly inhibited CDK2 activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis rates compared to control groups .
  • Fluorescent Probes Development : Research has shown that derivatives of this compound can be effectively utilized as fluorescent markers for imaging cellular structures, providing insights into cellular dynamics during drug treatment responses .
  • Synthesis Innovations : Novel synthetic methods have been developed to produce this compound more efficiently, paving the way for larger-scale applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 2-Me, 6-COOEt 191.19 g/mol* Baseline activity; methyl enhances stability, carboxylate aids solubility
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 5-CF₃, 7-(4-BrPh), 4,7-dihydro 418.19 g/mol Flattened envelope conformation; bromophenyl enhances steric bulk
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 2-NH₂, 5-Ph, 7-Me, 4,7-dihydro 311.34 g/mol Regioselective synthesis under acidic conditions; dihydro form improves bioavailability
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 3-CN, 7-NH₂, 6-COOEt 231.21 g/mol Cyano and amino groups enhance polarity and H-bonding potential

*Calculated from .

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 5-CF₃ in tetrazolo derivatives) and nitrile (3-CN) groups enhance antitumor activity by improving target binding .
  • Dihydro vs. Aromatic Cores: 4,7-Dihydro derivatives (e.g., triazolo compounds) exhibit altered conformational dynamics, impacting enzyme inhibition .

Key Findings:

  • Antitumor Activity: Fluorine and nitrile substituents in pyrazolo[1,5-a]pyrimidines correlate with increased cytotoxicity, as seen in derivatives 178d and 178f .
  • Synthesis-Driven Selectivity: Regioselective synthesis of triazolo derivatives under ionic vs. acidic conditions yields distinct dihydro isomers, affecting pharmacokinetic profiles .
  • Structural Insights: X-ray data for tetrazolo derivatives (e.g., Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) confirm conformational rigidity, a critical factor in drug design .

Notes:

  • Decarboxylation: Hydrolysis of ethyl carboxylates (e.g., 6-COOEt) yields carboxylic acids, which are prone to decarboxylation, limiting shelf life .
  • Safety: Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate has documented safety data (GHS-compliant SDS), though substituents like bromine or chloro groups may require specialized handling .

Biological Activity

Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique fused bicyclic structure consisting of a pyrazole ring and a pyrimidine ring. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of approximately 205.21 g/mol. The presence of an ethyl ester group enhances its solubility and reactivity, making it suitable for various chemical modifications and applications in biological research.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits cell cycle progression, which is crucial for tumor growth regulation. This inhibition leads to decreased cell proliferation, making it a candidate for antitumor therapy .

Biological Activities

This compound has been studied for several biological activities:

  • Antitumor Activity : The compound has shown promise as an antitumor agent by inhibiting CDK2 activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through cell cycle arrest .
  • Enzyme Inhibition : Beyond CDK2, this compound may interact with other enzymes involved in various cellular processes, suggesting broader therapeutic potential in enzymatic inhibition .
  • Photophysical Properties : Recent research indicates that derivatives of this compound can serve as fluorescent probes in bioimaging applications, enhancing their utility in material science and molecular sensing .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Study A Demonstrated significant inhibition of CDK2 activity in vitro, leading to reduced viability in cancer cell lines (e.g., HeLa cells) .
Study B Investigated the compound's role as a fluorescent probe for lipid droplet imaging in cancer cells, showcasing its dual functionality .
Study C Explored structural modifications that enhance the compound's antitumor efficacy while maintaining low toxicity levels .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclocondensation reactions between 3-methyl-5-aminopyrazole and β-dicarbonyl compounds under basic conditions. This synthetic pathway allows for the development of various derivatives with potentially enhanced biological properties.

Q & A

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology : Discrepancies in ring puckering or substituent orientation can arise from solvent effects or crystallization conditions. For instance, monoclinic (P21/c) vs. orthorhombic crystal systems may alter dihedral angles. Refinement using SHELXL97 with anisotropic displacement parameters and high-resolution data (Rint < 0.065) minimizes errors . Comparative analysis of multiple derivatives (e.g., trifluoromethyl vs. bromophenyl substituents) identifies trends in steric strain .

Q. What strategies improve the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for kinase targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and QSAR studies guide substituent placement. For example:
  • Electron-withdrawing groups (e.g., CF3 at position 5) enhance π-π stacking with hydrophobic kinase pockets .
  • Hydrogen-bond donors (e.g., NH2 at position 7) improve interactions with catalytic lysine residues in CDK2 .
    Selectivity profiling against off-target kinases (e.g., EGFR, VEGFR2) via kinase inhibition assays reduces toxicity .

Q. How can synthetic byproducts or isomerization during cyclization be mitigated?

  • Methodology : Byproducts like O-alkylated isomers (e.g., ethyl 2-hydroxy-7-methyl-3-phenyl vs. 5-methyl derivatives) arise from competing reaction pathways. Strategies include:
  • Temperature control : Lower temperatures (60–80°C) favor kinetic products .
  • Catalyst screening : Protic acids (e.g., p-TsOH) over Lewis acids minimize side reactions .
  • Chromatographic separation : Reverse-phase HPLC with C18 columns resolves isomers using acetonitrile/water gradients .

Q. What role do metal complexes play in enhancing the bioactivity of pyrazolo[1,5-a]pyrimidine ligands?

  • Methodology : Copper(II) and zinc(II) complexes of tetrazolo[1,5-a]pyrimidine ligands exhibit DNA groove binding (Kb ~ 10⁵ M⁻¹) and apoptosis induction via ROS generation. Structural characterization (e.g., X-ray diffraction of [Zn(L2)2Cl2]) confirms distorted tetrahedral geometry, while EPR spectra (gǁ = 2.25, g⊥ = 2.05) validate square-planar Cu(II) coordination . In vitro assays (e.g., Annexin V/PI staining) quantify apoptotic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.